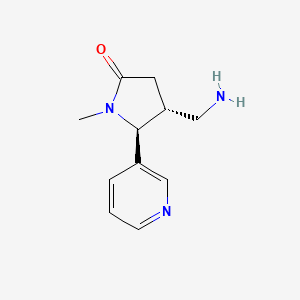

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans, is a chiral molecule that has potential relevance in various chemical and pharmacological contexts. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be applicable to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of complex chiral molecules often involves multi-step reactions and can result in the formation of unexpected products due to rearrangements. For example, in the synthesis of rac-(1R,4aR,9aR)-2-methyl-1,3,4,9a-tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol, an unexpected double rearrangement occurred, leading to the formation of ortho- and para-f oxide-bridged phenylmorphan isomers . This highlights the potential challenges in synthesizing chiral compounds like the one of interest, where controlling the stereochemistry is crucial.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for unequivocally establishing the structure of complex molecules, as demonstrated in the synthesis of the para-f isomer of the phenylmorphan compound . This technique could similarly be employed to determine the precise molecular structure of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans, ensuring the correct stereochemistry has been achieved.

Chemical Reactions Analysis

The reactivity of chiral pyrrolidinone derivatives can be influenced by their stereochemistry. For instance, the enantioselective preparation of α-amino acids using chiral auxiliaries such as (R)- and (S)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone demonstrates the importance of stereochemistry in chemical reactions . The compound of interest may similarly participate in stereoselective reactions, which could be useful in the synthesis of chiral drug molecules or other biologically active compounds.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Coordination Preferences and Structural Diversity

The compound rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans, exhibits potential for diverse applications in scientific research. A related compound, rac-(R,S)-3,9-bis(pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane ((R,S)-bptu), was synthesized and utilized in creating novel complexes with metals like Copper (Cu), Zinc (Zn), and Cadmium (Cd). These complexes demonstrated diverse one-dimensional and two-dimensional structures, indicating that the coordination preferences of compounds like (R,S)-bptu play a pivotal role in the self-assembly of complexes. This diversity suggests potential applications in material science and chemistry, where the compound's ability to form varied structures can be leveraged for designing novel materials with specific properties (Hu et al., 2019).

Pyrrolidines in Medicinal Chemistry

Pyrrolidines, which are related to the compound , are significant due to their biological effects and widespread usage in medicine. They are also utilized in industries, such as in the production of dyes or agrochemical substances. The synthesis of pyrrolidines in [3+2] cycloaddition reactions has been studied extensively, indicating the compound's potential application in medicinal chemistry and industrial applications. The reaction between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene was particularly noted for its polar nature and mild conditions, yielding pyrrolidine products that could have significant implications in drug development and other fields (Żmigrodzka et al., 2022).

Synthesis of Key Intermediates

The compound and its structural relatives have been used in the synthesis of key intermediates for various pharmaceuticals. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound structurally similar to rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans, is a crucial intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. This highlights the compound's importance in the synthesis of pharmaceutical intermediates and its potential application in veterinary medicine (Fleck et al., 2003).

Propiedades

IUPAC Name |

(4R,5S)-4-(aminomethyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-14-10(15)5-9(6-12)11(14)8-3-2-4-13-7-8/h2-4,7,9,11H,5-6,12H2,1H3/t9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMJKHDUMSCSIO-MWLCHTKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)CN)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)CN)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)